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Compound of Interest

Compound Name: 4-Fluoro-2-iodotoluene

Cat. No.: B081044

4-Fluoro-2-iodotoluene is a substituted aromatic hydrocarbon with the molecular formula C7HeFI.[1]
Its strategic value in organic synthesis, particularly in the pharmaceutical and agrochemical sectors,
stems from the unique reactivity conferred by its substituents.[2] The iodine atom, positioned ortho to
the methyl group, serves as an efficient handle for cross-coupling reactions (e.g., Suzuki, Heck,
Sonogashira), enabling the construction of complex molecular architectures.[2][3] Simultaneously, the
fluorine atom at the para-position provides electronic modulation of the aromatic system, a common
strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug
candidates.[2]

This guide provides the foundational spectroscopic data necessary for the unambiguous identification
and quality control of this vital synthetic intermediate.

Table 1: Physicochemical Properties of 4-Fluoro-2-iodotoluene

Property Value Source
IUPAC Name 4-fluoro-2-iodo-1-methylbenzene [1]
CAS Number 13194-67-7 [4]
Molecular Formula C7HeFI [1]
Molecular Weight 236.03 g/mol [4]
Appearance Pale yellow to amber liquid [3]
Boiling Point 92-94 °C at 15 mmHg [4]
Density 1.752 g/mL at 25 °C [4]
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graph "4 Fluoro 2 iodotoluene Structure" {
layout=neato;

node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Define nodes for atoms

Cl [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

CH3 [label="CHs"];

I [label="1I", fontcolor="#EA4335"];
F [label="F", fontcolor="#34A853"];

// Position nodes

Cl [pos="0,1!"];

C2 [pos="-0.87,0.5!"];
C3 [pos="-0.87,-0.5!"];
C4 [pos="0,-1!"];

C5 [pos="0.87,-0.5!"];
C6 [p0os="0.87,0.5!"];
CH3 [pos="0,2!"];

I [pos="-1.74,1'"];

F [pos="0,-2!"];

// Draw bonds

Cl -- C2;
c2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- Co;
c6 -- C1;
Cl -- CH3;
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c2 -- I;

C4 -- F;

Ygraph "H NMR Coupling" {

rankdir=LR;

node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4", arrowhead=none, style=dashed];

H6 [label="H-6"];
H5 [label="H-5"];
H3 [label="H-3"];
F [label="F", fillcolor="#FBBCO5"];

H6 -- F [label=" J (meta)", fontcolor="#5F6368"];
H5 -- H6 [label=" J (ortho)", fontcolor="#5F6368"];
H5 -- F [label=" J (ortho)", fontcolor="#5F6368"];
H3 -- F [label=" J (meta)", fontcolor="#5F6368"];

}

Caption: Key H-1°F and H-1H spin-spin coupling in 4-Fluoro-2-iodotoluene.
Expert Protocol: Acquiring a High-Resolution *H NMR Spectrum

o Sample Preparation: Accurately weigh ~5-10 mg of 4-Fluoro-2-iodotoluene and dissolve it in ~0.6
mL of deuterated chloroform (CDCls). Causality: CDCls is a standard, cost-effective solvent that
dissolves the analyte well and has a minimal residual solvent signal (& 7.26 ppm) that does not
interfere with analyte signals. Add a small amount of tetramethylsilane (TMS) as an internal standard
(6 0.00 ppm).

¢ Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Causality: Higher field strengths
provide better signal dispersion and resolution, which is crucial for accurately resolving the complex
splitting patterns in the aromatic region.

¢ Acquisition Parameters:

o Pulse Program: A standard single-pulse (zg30) experiment is sufficient.
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o Acquisition Time (AQ): ~3-4 seconds. Causality: Ensures sufficient data points are collected for
good resolution.

o Relaxation Delay (D1): 2-5 seconds. Causality: Allows for near-complete T1 relaxation of protons,
ensuring accurate signal integration.

o Number of Scans (NS): 8-16 scans. Causality: Improves the signal-to-noise ratio.

* Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the
spectrum and perform baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00
ppm.

BC NMR Spectroscopy

The proton-decoupled 3C NMR spectrum is expected to show seven distinct signals, one for each
carbon atom. The chemical shifts are significantly influenced by the electronegativity of the fluorine and
the deshielding effect of the iodine. A key feature is the large one-bond coupling constant between the
fluorine and the carbon it is attached to (*1JC-F), which is typically >200 Hz. [5] Table 3: Predicted 13C
NMR Chemical Shifts for 4-Fluoro-2-iodotoluene
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Predicted Chemical Shift (9,

Assignment Key Feature

ppm)
C-F (C4) ~160-165 Doublet, 1JC-F > 200 Hz
C-1 (C2) ~90-95 Singlet
C-CHs (C1) ~135-140 Doublet, JC-F = 3-4 Hz
C-H (C5) ~130-135 Doublet, JC-F = 8-9 Hz
C-H (C6) ~115-120 Doublet, JC-F = 20-22 Hz
C-H (C3) ~110-115 Doublet, JC-F = 20-22 Hz
CHs ~20-25 Singlet

(Note: These are predicted values
based on empirical data for
similar structures. Actual spectra
should be referenced against a

spectral database.)

(1]

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the
molecule by measuring the absorption of infrared radiation. [6][7] Table 4: Key IR Absorption Bands for
4-Fluoro-2-iodotoluene
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Wavenumber (cm~—?) Vibration Type Intensity
~3050-3100 Aromatic C-H Stretch Medium-Weak
~2850-2960 Aliphatic (CHs) C-H Stretch Medium-Weak
~1580-1600 Aromatic C=C Ring Stretch Medium
~1470-1490 Aromatic C=C Ring Stretch Strong
~1200-1250 C-F Stretch Strong
~800-880 C-H Out-of-Plane Bending Strong

(Note: The C-I stretch is typically
weak and falls in the far-infrared
region (<600 cm~1), which may
not be observed on standard mid-

IR spectrometers.)

Expert Protocol: Acquiring an ATR-FTIR Spectrum

« Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or
germanium) is clean. Record a background spectrum in air. Causality: The background scan is
essential to subtract the spectral contributions of atmospheric CO2 and water vapor, ensuring a clean
sample spectrum.

+ Sample Application: Place a single drop of liquid 4-Fluoro-2-iodotoluene directly onto the ATR
crystal.

+ Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm~1. Causality: This
range covers the mid-infrared region where most fundamental molecular vibrations for organic
compounds occur. [6]Co-add 16-32 scans to improve the signal-to-noise ratio.

¢ Processing: The instrument software will automatically ratio the sample scan against the background
scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a
molecule, aiding in its identification. [8]For 4-Fluoro-2-iodotoluene, electron ionization (El) is a
common technique.
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The molecular ion peak (M*) is expected at an m/z of 236, corresponding to the molecular weight. Both
fluorine and iodine are monoisotopic, S0 we do not expect to see complex isotopic patterns for the
molecular ion. [9] Table 5: Major Fragments in the El Mass Spectrum of 4-Fluoro-2-iodotoluene

miz Proposed Fragment Identity
236 [C7HeFI]* Molecular lon (M*)
109 [C7HsF]* Loss of lodine radical (M - 1)

Tropylium ion (from
91 [C7H7]* rearrangement after loss of | and
F)

digraph "MS Fragmentation" {

bgcolor="transparent";

node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"];
edge [color="#EA4335"];

M [label="[C7HeFI]* \nm/z = 236"];
M minus I [label="[CsHeF]*\nm/z = 109"];

M -> M minus I [label="- I+"];
}

Caption: Primary fragmentation pathway of 4-Fluoro-2-iodotoluene under EI-MS.
Expert Protocol: Acquiring an El Mass Spectrum

+ Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or
dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS). Causality:
GC-MS is preferred as it separates the analyte from any impurities, providing a clean mass spectrum
of the target compound.

¢ lonization: Use a standard electron ionization (EI) source with an electron energy of 70 eV. Causality:
70 eV is the industry standard that provides reproducible fragmentation patterns, allowing for
comparison with established spectral libraries like NIST.
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* Mass Analysis: Scan a mass range of m/z 40-300. Causality: This range is sufficient to detect the
molecular ion (m/z 236) and its significant fragments.

« Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to confirm the
presence of key structural motifs, such as the loss of the iodine atom.

Safety and Handling

4-Fluoro-2-iodotoluene is classified as an acute oral toxicant and causes skin and serious eye
irritation. [4][10]

+ Hazard Classifications: Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Eye Irritation
(Category 2A). [4][10]* Personal Protective Equipment (PPE): Always handle this compound in a
well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield,
nitrile gloves, and a lab coat. [4][11]* Storage: Store in a tightly closed container in a cool, dry place
away from heat and ignition sources. [12]

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful toolkit for
the complete characterization of 4-Fluoro-2-iodotoluene. *H and 3C NMR confirm the precise
connectivity and substitution pattern of the aromatic ring. FT-IR spectroscopy verifies the presence of
key functional groups, such as the C-F bond. Finally, mass spectrometry confirms the molecular weight
and provides corroborating structural evidence through predictable fragmentation patterns. Together,
these data form a robust analytical package essential for quality assurance and regulatory compliance
in research and development.
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" Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended
for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we
make no warranties, express or implied, regarding the fitness of this product for every specific
experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits
your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential

and advanced chemicals, empowering scientists and Ontario, CA 91761, United States

researchers to drive progress in science and industry. Phone: (601) 213-4426

Email: info@benchchem.com
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